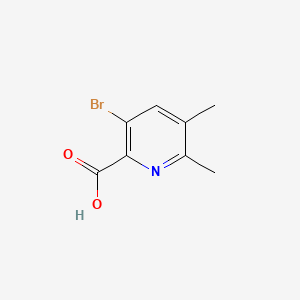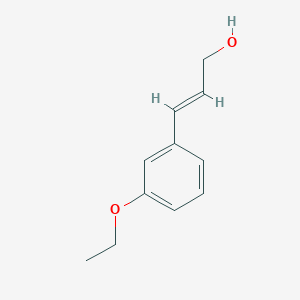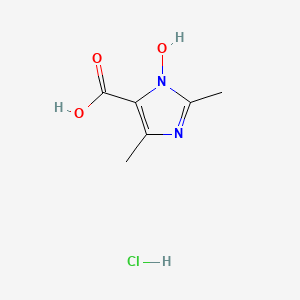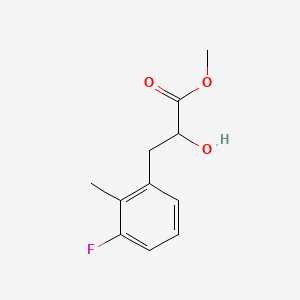![molecular formula C9H16Cl2N4O B13585348 3-(2-Aminoethyl)-1-[(pyridin-2-yl)methyl]ureadihydrochloride](/img/structure/B13585348.png)
3-(2-Aminoethyl)-1-[(pyridin-2-yl)methyl]ureadihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Aminoethyl)-1-[(pyridin-2-yl)methyl]ureadihydrochloride is a chemical compound that features a pyridinyl group attached to a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-1-[(pyridin-2-yl)methyl]ureadihydrochloride can be achieved through a metal- and column-free one-pot ammonolysis reaction. This method involves the use of a wide range of aryl and alkyl amines, resulting in nearly quantitative conversions . The reaction is initiated through the in situ pyridinolysis of phenyl chloroformate followed by an inner molecular rearrangement to phenyl carbamate hydrochloride .
Industrial Production Methods
The industrial production of this compound can be scaled up using the same one-pot ammonolysis method. The reaction conditions are optimized to ensure high yield and purity, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Aminoethyl)-1-[(pyridin-2-yl)methyl]ureadihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of the amino and pyridinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted urea derivatives .
Applications De Recherche Scientifique
3-(2-Aminoethyl)-1-[(pyridin-2-yl)methyl]ureadihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 3-(2-Aminoethyl)-1-[(pyridin-2-yl)methyl]ureadihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridinium Salts: These compounds share the pyridinyl group and have similar reactivity and applications.
Other Urea Derivatives: Compounds with similar urea moieties can be compared in terms of their chemical reactivity and biological activities.
Uniqueness
3-(2-Aminoethyl)-1-[(pyridin-2-yl)methyl]ureadihydrochloride is unique due to its specific combination of the pyridinyl and urea groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C9H16Cl2N4O |
|---|---|
Poids moléculaire |
267.15 g/mol |
Nom IUPAC |
1-(2-aminoethyl)-3-(pyridin-2-ylmethyl)urea;dihydrochloride |
InChI |
InChI=1S/C9H14N4O.2ClH/c10-4-6-12-9(14)13-7-8-3-1-2-5-11-8;;/h1-3,5H,4,6-7,10H2,(H2,12,13,14);2*1H |
Clé InChI |
XHZWEDRKDBNMJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CNC(=O)NCCN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(benzyloxy)phenyl]-6-(1-methyl-1H-imidazol-5-yl)quinazolin-4-amine](/img/structure/B13585269.png)
![2-(Benzo[b]thiophen-2-yl)propan-2-ol](/img/structure/B13585273.png)



![tert-butyl N-[1-hydroxy-4-methyl-2-(propan-2-yl)pentan-3-yl]carbamate](/img/structure/B13585299.png)
![2-{4-[(dimethylamino)methyl]-1H-1,2,3-triazol-1-yl}aceticacidhydrochloride](/img/structure/B13585302.png)




